

In-Depth Technical Guide: 3-Fluoro-4-methylthiophenol

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Compound of Interest

Compound Name: 3-Fluoro-4-methylthiophenol

Cat. No.: B1302153

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol, also known as 3-Fluoro-4-methylbenzenethiol, is a fluorinated aromatic thiol compound. Its unique structural features, including a reactive thiol group and the presence of a fluorine atom, make it a valuable building block in medicinal chemistry and agrochemical synthesis. The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Fluoro-4-methylthiophenol**.

Chemical Structure and Properties

The chemical structure and key identifiers of **3-Fluoro-4-methylthiophenol** are presented below.

Structure:

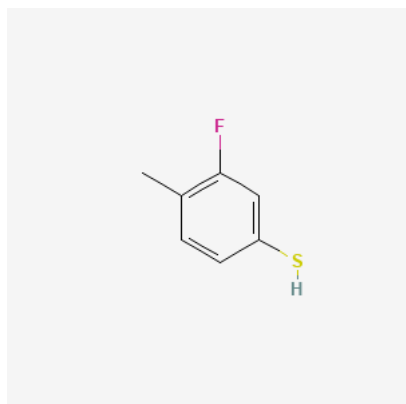


Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value
CAS Number	64359-35-9[1][2][3]
Molecular Formula	C ₇ H ₇ FS
Molecular Weight	142.20 g/mol [3]
IUPAC Name	3-Fluoro-4-methylbenzenethiol
Synonyms	3-Fluoro-4-methylthiophenol
Appearance	Powder/liquid[4]
Boiling Point	195 °C[1]
Density	1.16 g/cm ³ [1]
Flash Point	70.6 °C[1]
XLogP3	2.42280[1]

Synthesis of 3-Fluoro-4-methylthiophenol

Several synthetic routes can be employed for the preparation of **3-Fluoro-4-methylthiophenol**. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for plausible synthetic pathways.

Experimental Protocol 1: From 3-Fluoro-4-methylbenzenesulfonamide

This method involves the reduction of a corresponding benzenesulfonamide derivative. A patent describes a similar transformation for the synthesis of "3-methyl-4-fluoro thiophenol".

Reaction Scheme:



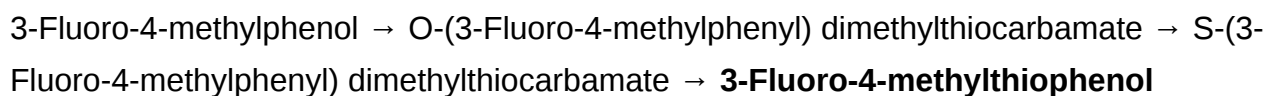
Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-4-methylbenzenesulfonamide (1 equivalent) and potassium formate (5 equivalents).
- **Reaction Conditions:** Heat the mixture to 200 °C and maintain for 5 hours. During the reaction, water generated in the process is removed by distillation.
- **Work-up:** After cooling the reaction mixture to 80 °C, add 10% dilute hydrochloric acid to adjust the pH to 2.
- **Purification:** The final product, **3-Fluoro-4-methylthiophenol**, can be isolated and purified by rectification (distillation).

Experimental Protocol 2: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a classical method for synthesizing thiophenols from phenols.^{[5][6]} This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.

Reaction Scheme:



Detailed Methodology:

- Formation of O-Aryl Thiocarbamate:
 - Deprotonate 3-Fluoro-4-methylphenol (1 equivalent) with a suitable base (e.g., sodium hydride) in an inert solvent like DMF.
 - Add dimethylthiocarbamoyl chloride (1.1 equivalents) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
 - Isolate the O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate by extraction and purify by crystallization or chromatography.
- Newman-Kwart Rearrangement:
 - Heat the purified O-aryl thiocarbamate to high temperatures (typically 200-300 °C), either neat or in a high-boiling solvent like diphenyl ether, to induce the rearrangement to the S-aryl thiocarbamate.^[5] The reaction progress can be monitored by TLC or GC.
- Hydrolysis:
 - Hydrolyze the resulting S-aryl thiocarbamate using a strong base such as potassium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol) under reflux.
 - After completion of the hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate and precipitate the **3-Fluoro-4-methylthiophenol**.
 - Isolate the product by filtration or extraction and purify by distillation or chromatography.

Experimental Protocol 3: Sandmeyer-Type Reaction

The Sandmeyer reaction provides a route to introduce a thiol group onto an aromatic ring starting from an aniline derivative.^{[1][7]}

Reaction Scheme:

3-Fluoro-4-methylaniline → 3-Fluoro-4-methylbenzenediazonium salt → **3-Fluoro-4-methylthiophenol**

Detailed Methodology:

- Diazotization:
 - Dissolve 3-Fluoro-4-methylaniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
 - Cool the solution to 0-5 °C in an ice bath.
 - Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.
- Thiocyanation/Xanthate Formation:
 - In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate or sodium thiocyanate, in water.
 - Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. A copper(I) catalyst is often used in classical Sandmeyer reactions.
- Hydrolysis:
 - Heat the resulting mixture to hydrolyze the intermediate to the thiophenol.
 - Isolate the **3-Fluoro-4-methylthiophenol** by steam distillation or extraction.
 - Purify the product by vacuum distillation.

Applications in Drug Discovery and Agrochemicals

While specific drug candidates containing the **3-Fluoro-4-methylthiophenol** moiety are not prominently documented in publicly available literature, its structural features suggest significant potential in the development of novel therapeutic agents and agrochemicals.

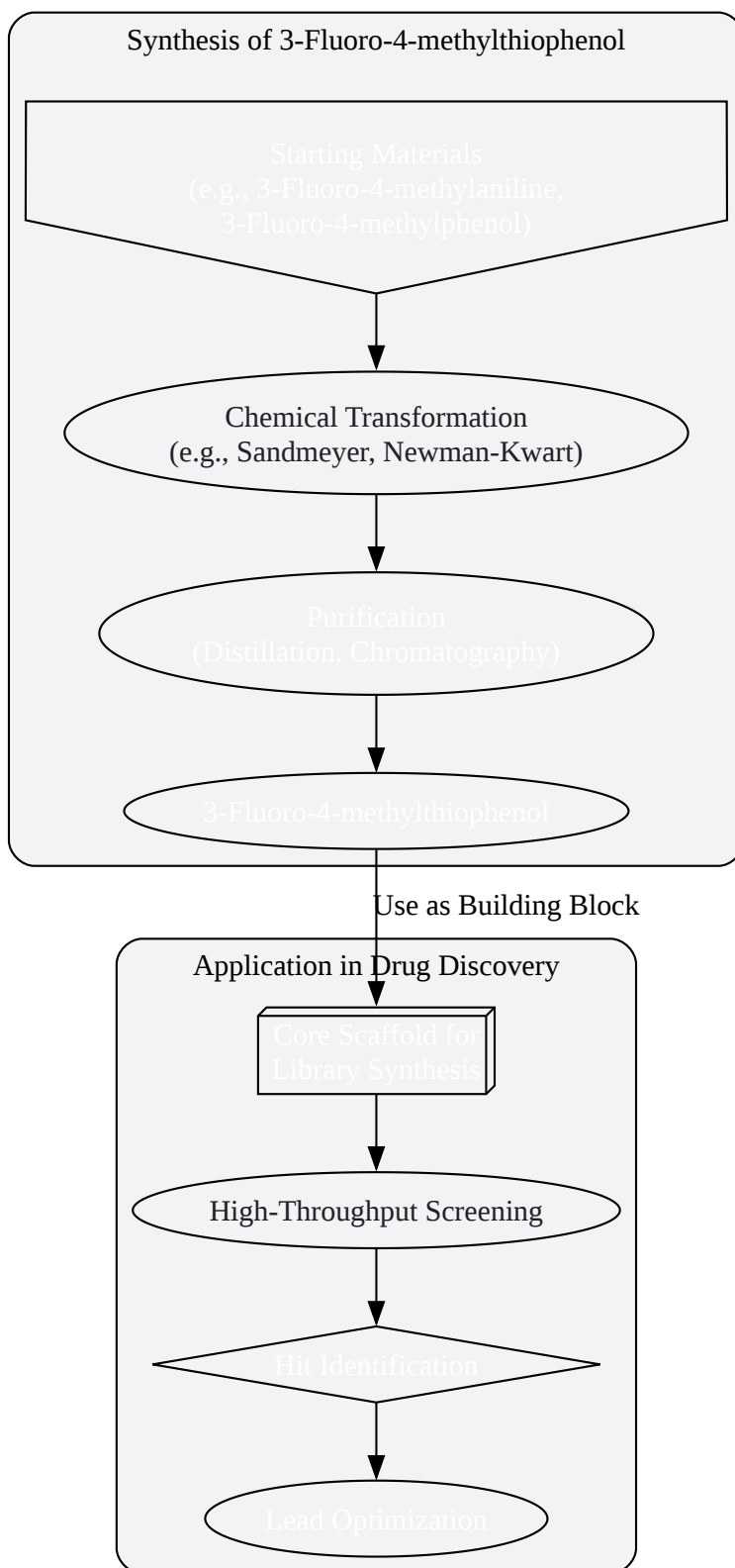
Role in Medicinal Chemistry:

- **Kinase Inhibitors:** The thiophenyl group can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
- **GPCR Modulators:** Fluorinated aromatic compounds are often incorporated into ligands for G-protein coupled receptors (GPCRs) to fine-tune their pharmacological properties, including potency and selectivity.
- **Enzyme Inhibitors:** The thiol group is a versatile functional handle that can participate in various interactions with enzyme active sites, including covalent bond formation with cysteine residues or coordination with metal ions.

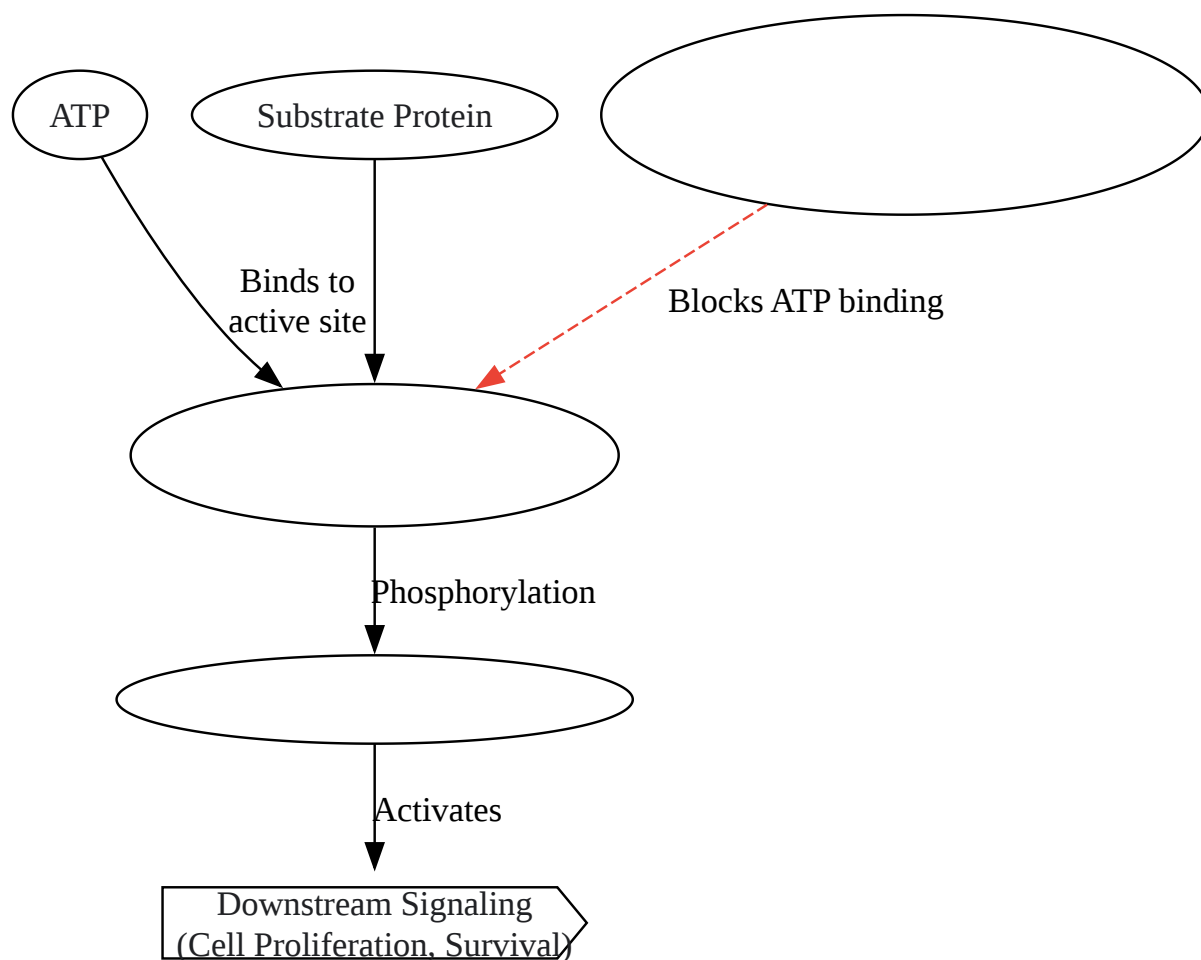
Role in Agrochemicals:

- **Fungicides and Herbicides:** Fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced biological activity and stability. The 3-fluoro-4-methylphenyl scaffold can be found in some pesticide intermediates.

Logical Workflow and Signaling Pathway Diagrams



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Conclusion

3-Fluoro-4-methylthiophenol is a specialty chemical with considerable potential as a building block in the synthesis of complex organic molecules. Its combination of a reactive thiol group and a fluorinated aromatic ring makes it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals. While detailed reports on its specific applications are limited, the established roles of similar fluorinated thiophenols in medicinal chemistry suggest that **3-Fluoro-4-methylthiophenol** is a compound of interest for further research and development in these fields. The synthetic protocols outlined in this guide provide a foundation for its preparation and subsequent exploration in various applications.

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